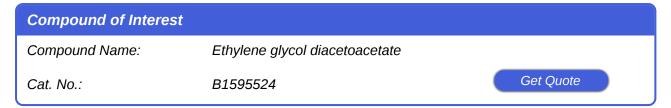


A Spectroscopic Comparison of Ethylene Glycol Diacetoacetate and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **ethylene glycol diacetoacetate** and its related derivatives. While experimental spectroscopic data for **ethylene glycol diacetoacetate** is not readily available in public databases, this guide leverages data from its simpler analogue, ethylene glycol diacetate, and a longer-chain derivative, diethylene glycol diacetate, to provide a comprehensive comparative analysis. The guide includes a summary of key spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for ethylene glycol diacetate and diethylene glycol diacetate. The predicted data for **ethylene glycol diacetoacetate** is based on its chemical structure and known spectroscopic trends.



Compou	Structur e	Molecula r Formula	Molecula r Weight (g/mol)	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	FTIR (cm ⁻¹)	Mass Spec (m/z)
Ethylene Glycol Diacetoa cetate (Predicte d)	[Image of the chemical structure of Ethylene glycol diacetoac etate]	C10H14O6 [1][2]	230.22[2]	~2.2 (s, 6H, - CH ₃), ~3.5 (s, 4H, - CH ₂ -), ~4.3 (s, 4H, -O- CH ₂ -)	~30 (- CH ₃), ~50 (- CH ₂ -), ~65 (-O- CH ₂ -), ~168 (ester C=O), ~200 (keto C=O)	~1740 (ester C=O), ~1720 (keto C=O), ~1200- 1000 (C-O)	[M]+ at 230.08
Ethylene Glycol Diacetate	[Image of the chemical structure of Ethylene glycol diacetate]	C ₆ H ₁₀ O ₄	146.14	2.09 (s, 6H, - CH ₃), 4.28 (s, 4H, - CH ₂ -)	20.8 (- CH₃), 62.5 (- CH₂-), 170.7 (C=O)	~1740 (C=O), ~1240 (C-O), ~1040 (C-O)	[M]+ at 146.06
Diethylen e Glycol Diacetate	[Image of the chemical structure of Diethylen e glycol diacetate]	C ₈ H ₁₄ O ₅ [3]	190.19[3]	2.08 (s, 6H, - CH ₃), 3.70 (t, 4H, -O- CH ₂ - CH ₂ -O-), 4.22 (t, 4H, - COO- CH ₂ -)[4]	20.9 (- CH ₃), 63.5 (- COO- CH ₂ -), 68.9 (-O- CH ₂ - CH ₂ -O-), 170.7 (C=O)	~1740 (C=O), ~1240 (C-O), ~1130 (C-O-C)	[M]+ at 190.08



Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compounds by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

Instrumentation:

• 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.



- · Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecules by measuring the absorption of infrared radiation.

Instrumentation:

 FTIR Spectrometer with a liquid sample holder (e.g., salt plates) or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Liquid Film Method):

- Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin liquid film.
- Mount the salt plates in the spectrometer's sample holder.

ATR Method:



- Place a small drop of the sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample holder or clean ATR crystal should be collected prior to sample analysis and subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands corresponding to different functional groups (e.g.,
 C=O stretch, C-O stretch, C-H stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation:

 Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (ESI):

- Prepare a dilute solution of the sample (1-10 $\mu g/mL$) in a suitable solvent (e.g., methanol, acetonitrile).
- Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition (ESI):





- Ionization Mode: Positive or negative, depending on the analyte.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-5 kV.
- Nebulizing Gas Flow: As per instrument recommendation.
- Drying Gas Temperature: 150-350 °C.

Data Analysis:

- Identify the molecular ion peak ([M]+, [M+H]+, or [M+Na]+).
- Analyze the fragmentation pattern to gain further structural information.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.



Sample Preparation Compound Sample Dissolve in **Prepare Neat Deuterated Solvent** Liquid Sample Spectroscopic Analysis NMR Spectroscopy FTIR Spectroscopy **Mass Spectrometry** (1H and 13C) Data Processing & Interpretation **Process NMR Data** Process FTIR Data Process MS Data (FT, Phasing, Calibration) (Background Subtraction) (Peak Identification) Structural Elucidation & Comparison

Spectroscopic Analysis Workflow

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Caption: A flowchart of the spectroscopic analysis process.

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